Cas no 756870-02-7 (2-(3-bromophenyl)methyl-4-methylpentanoic acid)

2-(3-bromophenyl)methyl-4-methylpentanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-[(3-bromophenyl)methyl]-4-methylpentanoic acid
- Benzenepropanoic acid, 3-bromo-α-(2-methylpropyl)-
- 2-(3-bromophenyl)methyl-4-methylpentanoic acid
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- Inchi: 1S/C13H17BrO2/c1-9(2)6-11(13(15)16)7-10-4-3-5-12(14)8-10/h3-5,8-9,11H,6-7H2,1-2H3,(H,15,16)
- InChI Key: ITEGDFSRLXAEGQ-UHFFFAOYSA-N
- SMILES: C(C1C=CC=C(Br)C=1)C(C(=O)O)CC(C)C
2-(3-bromophenyl)methyl-4-methylpentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-100440-0.1g |
2-[(3-bromophenyl)methyl]-4-methylpentanoic acid |
756870-02-7 | 95.0% | 0.1g |
$232.0 | 2025-02-21 | |
Enamine | EN300-100440-5g |
2-[(3-bromophenyl)methyl]-4-methylpentanoic acid |
756870-02-7 | 95% | 5g |
$1945.0 | 2023-10-28 | |
Aaron | AR019UUF-100mg |
2-[(3-bromophenyl)methyl]-4-methylpentanoic acid |
756870-02-7 | 95% | 100mg |
$344.00 | 2025-02-08 | |
1PlusChem | 1P019UM3-500mg |
2-[(3-bromophenyl)methyl]-4-methylpentanoic acid |
756870-02-7 | 95% | 500mg |
$704.00 | 2025-03-04 | |
1PlusChem | 1P019UM3-2.5g |
2-[(3-bromophenyl)methyl]-4-methylpentanoic acid |
756870-02-7 | 95% | 2.5g |
$1681.00 | 2025-03-04 | |
Enamine | EN300-100440-1g |
2-[(3-bromophenyl)methyl]-4-methylpentanoic acid |
756870-02-7 | 95% | 1g |
$671.0 | 2023-10-28 | |
Aaron | AR019UUF-1g |
2-[(3-bromophenyl)methyl]-4-methylpentanoic acid |
756870-02-7 | 95% | 1g |
$948.00 | 2025-02-08 | |
Aaron | AR019UUF-500mg |
2-[(3-bromophenyl)methyl]-4-methylpentanoic acid |
756870-02-7 | 95% | 500mg |
$746.00 | 2025-02-08 | |
Aaron | AR019UUF-50mg |
2-[(3-bromophenyl)methyl]-4-methylpentanoic acid |
756870-02-7 | 95% | 50mg |
$239.00 | 2025-02-08 | |
A2B Chem LLC | AV38395-1g |
2-[(3-bromophenyl)methyl]-4-methylpentanoic acid |
756870-02-7 | 95% | 1g |
$742.00 | 2024-04-19 |
2-(3-bromophenyl)methyl-4-methylpentanoic acid Related Literature
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
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2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
Additional information on 2-(3-bromophenyl)methyl-4-methylpentanoic acid
Introduction to 2-(3-bromophenyl)methyl-4-methylpentanoic acid (CAS No. 756870-02-7)
2-(3-bromophenyl)methyl-4-methylpentanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 756870-02-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a brominated phenyl ring and a branched pentanoic acid moiety, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of biologically active molecules.
The molecular structure of 2-(3-bromophenyl)methyl-4-methylpentanoic acid consists of a phenyl group substituted with a bromine atom at the 3-position, linked to a butyl chain that terminates in a carboxylic acid group. The presence of the bromine atom enhances its reactivity, making it a versatile building block for further functionalization. This feature is particularly useful in the development of novel pharmaceutical agents, where selective modifications can lead to compounds with enhanced efficacy and reduced side effects.
In recent years, there has been growing interest in the use of halogenated aromatic compounds as pharmacophores due to their ability to interact strongly with biological targets. The bromophenyl moiety in 2-(3-bromophenyl)methyl-4-methylpentanoic acid has been explored in various drug discovery programs, particularly in the design of small-molecule inhibitors targeting enzymes and receptors involved in critical biological pathways. For instance, studies have demonstrated its potential utility in developing kinase inhibitors, which are crucial for treating cancers and inflammatory diseases.
The 4-methylpentanoic acid component of this compound contributes to its lipophilicity, which can be advantageous for drug delivery systems. Lipophilic compounds often exhibit better membrane permeability, allowing them to penetrate biological barriers more effectively. This property is particularly relevant in the development of oral medications and topical formulations. Additionally, the carboxylic acid group provides a site for further derivatization, enabling the synthesis of esters, amides, or salts that may improve solubility or bioavailability.
Recent advancements in synthetic chemistry have enabled more efficient methods for producing 2-(3-bromophenyl)methyl-4-methylpentanoic acid, making it more accessible for research and development purposes. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the bromophenyl group with high selectivity and yield. These improvements have not only reduced production costs but also opened new avenues for exploring its applications in drug design.
The compound's potential as an intermediate in peptide mimetics has also been investigated. Peptide mimetics are designed to mimic the bioactivity of natural peptides while avoiding their limitations, such as poor stability or immunogenicity. The structural features of 2-(3-bromophenyl)methyl-4-methylpentanoic acid make it a suitable candidate for constructing peptidomimetic cores that can interact with target proteins. This approach has shown promise in developing treatments for neurological disorders and infectious diseases.
In addition to its pharmaceutical applications, 2-(3-bromophenyl)methyl-4-methylpentanoic acid has found utility in materials science. Its ability to undergo polymerization or copolymerization with other monomers has been explored in creating novel polymers with tailored properties. These polymers may find applications in coatings, adhesives, or even biodegradable materials, highlighting the compound's versatility beyond traditional medicinal chemistry.
Current research is focused on expanding the chemical space covered by derivatives of 2-(3-bromophenyl)methyl-4-methylpentanoic acid. By modifying its substituents or exploring different functional groups, scientists aim to uncover new biological activities and optimize existing ones. High-throughput screening methods combined with computational modeling are being employed to accelerate this process, allowing for rapid identification of promising candidates.
The synthesis and application of 2-(3-bromophenyl)methyl-4-methylpentanoic acid also raise important considerations regarding sustainability and green chemistry principles. Efforts are being made to develop synthetic routes that minimize waste and reduce energy consumption. For example, catalytic processes that employ recyclable catalysts or solvent-free reactions are being investigated to make the production of this compound more environmentally friendly.
Overall, 2-(3-bromophenyl)methyl-4-methylpentanoic acid (CAS No. 756870-02-7) represents a significant asset in the chemical toolbox for drug discovery and material science. Its unique structural features and reactivity profile offer numerous opportunities for innovation, making it a subject of intense research interest. As our understanding of its properties continues to grow, so too will its applications across various scientific disciplines.
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